Kinafluorenone

Antibiotic discovery Natural product screening MIC determination

Kinafluorenone (IUPAC: 4,5,10-trihydroxy-9-methoxy-2-methylbenzo[b]fluoren-11-one) is a naturally occurring benzo[b]fluorenone first isolated from a nitrosoguanidine-mutagenised strain of Streptomyces murayamaensis blocked in kinamycin antibiotic biosynthesis. It belongs to the fluorene class of polyketide-derived natural products and shares the tetracyclic benzo[b]fluorene core with the kinamycin and lomaiviticin families of diazobenzofluorene antitumor antibiotics.

Molecular Formula C19H14O5
Molecular Weight 322.3 g/mol
Cat. No. B1254603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKinafluorenone
Synonymskinafluorenone
Molecular FormulaC19H14O5
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)O)O
InChIInChI=1S/C19H14O5/c1-8-6-10-13(11(20)7-8)15-16(18(10)22)19(23)14-9(17(15)21)4-3-5-12(14)24-2/h3-7,20-21,23H,1-2H3
InChIKeyLRSIBJHMUMKLSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kinafluorenone for Research Procurement: A Benzo[b]fluorenone Shunt Metabolite with Defined Differentiation from Diazobenzofluorene Antibiotics


Kinafluorenone (IUPAC: 4,5,10-trihydroxy-9-methoxy-2-methylbenzo[b]fluoren-11-one) is a naturally occurring benzo[b]fluorenone first isolated from a nitrosoguanidine-mutagenised strain of Streptomyces murayamaensis blocked in kinamycin antibiotic biosynthesis [1]. It belongs to the fluorene class of polyketide-derived natural products and shares the tetracyclic benzo[b]fluorene core with the kinamycin and lomaiviticin families of diazobenzofluorene antitumor antibiotics [2]. Unlike its diazo-functionalised congeners, kinafluorenone bears a ketone at the C-11 position and lacks the C-5 diazo moiety that is essential for the DNA-damaging activity of kinamycins [1][3]. It has been characterised by X-ray crystallography and NMR spectroscopy, and its biosynthetic origin as a shunt metabolite—rather than an on-pathway intermediate—has been established through heterologous expression of the kinamycin biosynthetic gene cluster [4].

Why Kinafluorenone Cannot Be Replaced by Other Benzo[b]fluorene Natural Products in Research


The benzo[b]fluorene natural product family encompasses compounds with fundamentally divergent biological properties determined by a single structural feature: the presence or absence of the C-5 diazo group. Kinafluorenone is a 5-ketobenzo[b]fluorenone shunt metabolite that lacks the diazo functional group, whereas kinamycins and lomaiviticins are 5-diazobenzo[b]fluorenes whose antibacterial and DNA-cleavage activities depend on reductive activation of the diazo moiety [1]. Interchanging kinafluorenone with kinamycin D, stealthin C, or the WS-5995 antibiotics in an experimental system would conflate a diazo-deficient scaffold with diazo-armed congeners, introducing a confound that cannot be controlled post hoc [2]. Furthermore, kinafluorenone occupies a different node in the kinamycin biosynthetic pathway—it is a shunt product rather than a biosynthetic intermediate—making it uniquely suited for pathway-engineering studies where on-pathway intermediates such as stealthin C or kinobscurinone would be inappropriate controls [3].

Kinafluorenone Quantitative Differentiation Evidence: Comparator-Based Proof for Scientific Selection


Antibacterial Activity: Kinafluorenone vs. Kinamycins — A >5,000-Fold MIC Differential Against Bacillus subtilis

In the original isolation study, kinafluorenone triacetate displayed no detectable antibiotic activity at a concentration of 64 μg/mL against bacterial test strains including Bacillus subtilis ATCC 6633 [1]. In contrast, kinamycins A, B, C, and D—the diazofluorene congeners from the same producing organism—exhibit potent antibacterial activity against B. subtilis PCI219 with MIC values of 0.024, 0.012, 0.19, and 0.012 μg/mL, respectively [2]. The fermentation broth in which kinafluorenone is a major component likewise showed no detectable antibiotic activity against B. subtilis ATCC 6633, a strain described as 'very sensitive to the kinamycins' [1]. This establishes that kinafluorenone is functionally silent in antimicrobial assays at concentrations exceeding the MIC of kinamycin D by a factor of at least 5,333.

Antibiotic discovery Natural product screening MIC determination Bacillus subtilis

Biosynthetic Pathway Classification: Kinafluorenone as a Shunt Metabolite Distinct from On-Pathway Intermediates

Heterologous expression of the kinamycin biosynthetic gene cluster in Streptomyces lividans ZX7 enabled HPLC-based identification of pathway intermediates. Peaks corresponding to dehydrorabelomycin, kinobscurinone, and stealthin C were identified as on-pathway intermediates in kinamycin biosynthesis [1]. In the same expression system, two shunt metabolites—kinafluorenone and seongomycin—were also identified, confirming that kinafluorenone is produced as an off-pathway byproduct rather than a true biosynthetic intermediate en route to the final kinamycin antibiotics [1]. This pathway classification was corroborated by the original isolation study, where kinafluorenone was obtained from a mutant strain (MC1) blocked in kinamycin biosynthesis, with the authors presenting a rationale for its formation as a shunt metabolite from a benz[a]anthraquinone precursor [2].

Natural product biosynthesis Metabolic engineering Kinamycin pathway Shunt metabolite

Structural Determinant of Biological Activity: Absence of the C-5 Diazo Group in Kinafluorenone vs. Kinamycins and Lomaiviticins

Kinamycins A–D carry a 5-diazobenzo[b]fluorene structure in which the C-5 diazo (N₂) functional group is indispensable for biological activity; the structure was definitively revised from the earlier benzo[b]carbazole cyanamide assignment by Gould and Melville in 1994 [1]. Kinafluorenone, by contrast, bears a ketone at C-11 and lacks any diazo substitution at C-5 (IUPAC: 4,5,10-trihydroxy-9-methoxy-2-methylbenzo[b]fluoren-11-one) [2]. Woo et al. (2014) demonstrated that the electrophilicity of the diazofluorene moiety is a significant determinant of DNA binding and damaging activity, and identified monomeric diazofluorene 11 as a potent DNA cleavage agent in tissue culture; non-diazo analogues lacking this functional group do not mediate comparable DNA cleavage [3]. The mechanistic basis involves reductive activation of the diazo group, loss of dinitrogen, and formation of a carbon-centred radical or electrophilic acylfulvene intermediate [4].

Structure-activity relationship DNA cleavage Diazofluorene Pharmacophore mapping

Synthetic Methodology: Palladium-Mediated Arylation vs. Friedel-Crafts Approach for Kinafluorenone Scaffold Construction

Qabaja and Jones (2000) investigated intramolecular palladium-mediated arylation approaches to benzo[b]fluorenes and applied the methodology in a short synthesis of tri-O-methylkinafluorenone, providing an effective alternative to Friedel-Crafts-based approaches [1]. The palladium-mediated route additionally enabled development of an acid-promoted quinolactonization of naphthoquinones, giving direct access to either ortho or para isomers as desired [1]. The same methodology was applied to the synthesis of the antitumor antibiotics WS-5995A and WS-5995C, and the antitumoral activity of this compound class was determined within the same study [1]. Earlier, a phthalide sulfone annulation route to the kinafluorenone scaffold had been reported as the first synthetic approach to kinamycin antibiotics [2], and subsequent methodology development—including Cu-catalysed and photocatalytic routes—further expanded the accessible benzofluorenone chemical space [3][4].

Synthetic methodology Benzofluorenone synthesis Palladium catalysis Total synthesis

First-in-Class Natural Benzo[b]fluorenone: Discovery Context and Structural Elucidation by X-Ray Crystallography

Kinafluorenone was characterised as 'the first [benzo[b]fluorenone] of this class obtained from a natural source' upon its isolation from a nitrosoguanidine-mutagenised strain of Streptomyces murayamaensis (mutant MC1) blocked in kinamycin biosynthesis [1]. Its structure was elucidated by a combination of NMR spectroscopy and single-crystal X-ray crystallography, providing an unambiguous atomic-resolution assignment of the tetracyclic benzo[b]fluorenone framework bearing hydroxyl substituents at C-4, C-5, and C-10, a methoxy group at C-9, a methyl group at C-2, and a ketone at C-11 [1]. This definitive structural characterisation preceded the isolation of structurally related benzofluorenones including stealthins A and B (potent radical scavengers from Streptomyces viridochromogenes) and stealthin C (an aminobenzo[b]fluorene intermediate in kinamycin biosynthesis) [2]. Subsequent biosynthetic studies confirmed that a conserved pair of oxidases (AlpJ and AlpK homologs) constitutes nature's enzymatic machinery for benzofluorenone formation via B-ring contraction [3].

Natural product discovery X-ray crystallography Benzofluorenone Structural elucidation

Kinafluorenone Procurement Application Scenarios: Evidence-Based Use Cases from Comparator Data


Negative-Control Scaffold for Diazofluorene Antibiotic Mechanism-of-Action Studies

Kinafluorenone's complete lack of antibacterial activity against B. subtilis (MIC >64 μg/mL, vs. 0.012 μg/mL for kinamycin D) makes it the most appropriate diazo-deficient negative control for mechanism-of-action studies involving kinamycins and lomaiviticins [1]. When investigating DNA cleavage, reductive activation, or radical-mediated cytotoxicity of diazobenzofluorenes, kinafluorenone provides a core-matched scaffold that eliminates the diazo pharmacophore while preserving the benzo[b]fluorene polycyclic framework, enabling unambiguous attribution of biological effects to the diazo functional group [2].

Biosynthetic Pathway Characterisation and Shunt Metabolite Reference Standard

In heterologous expression systems for the kinamycin biosynthetic gene cluster, kinafluorenone serves as a verified shunt metabolite standard for HPLC-based metabolite profiling, allowing researchers to distinguish off-pathway byproducts from genuine biosynthetic intermediates (stealthin C, kinobscurinone, dehydrorabelomycin) [1]. This is critical for gene knockout/complementation studies where accumulation or depletion of shunt metabolites vs. on-pathway intermediates is used to assign gene function within the biosynthetic pathway [2].

Core Scaffold for Benzofluorenone Synthetic Methodology Development

The kinafluorenone benzo[b]fluorenone core has been accessed via multiple synthetic strategies—palladium-mediated intramolecular arylation, phthalide sulfone annulation, cycloaromatisation of benzotriynes, and Cu-catalysed approaches—making it a benchmark substrate for developing and comparing new benzofluorenone synthetic methodologies [1]. The availability of tri-O-methylkinafluorenone as a crystalline derivative facilitates reaction optimisation and product characterisation [2]. The quinone isomer chemistry developed for WS-5995 antibiotic synthesis further extends the accessible chemical space from this scaffold [3].

Structural Reference for Benzofluorenone Natural Product Dereplication

As the first benzo[b]fluorenone natural product characterised by X-ray crystallography, kinafluorenone is the definitive structural reference for dereplication of newly isolated benzofluorenone natural products from actinomycete sources [1]. Its unambiguous spectroscopic and crystallographic data enable confident discrimination of benzofluorenone scaffolds from the related benzo[a]fluorene, benzo[c]fluorene, and dibenzofluorene frameworks that may co-occur in microbial extracts, preventing structural misassignment during natural product discovery campaigns [2].

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